(6,8-dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide

NMDA receptor negative allosteric modulator neurological disorders

(6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide is a fully synthetic, dual-halogenated coumarin-3-carboxamide derivative belonging to the 2-oxo-2H-chromene-3-carboxamide family. The coumarin (2H-chromen-2-one) scaffold is a privileged heterocyclic core with broad pharmacological relevance , while 6,8-dibromo substitution has been independently associated with enhanced inhibitory potency at N-methyl-D-aspartate receptors (NMDARs) and antiproliferative activity in tumour cell models.

Molecular Formula C16H8Br2ClNO3
Molecular Weight 457.5 g/mol
Cat. No. B12141300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,8-dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide
Molecular FormulaC16H8Br2ClNO3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl
InChIInChI=1S/C16H8Br2ClNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21)
InChIKeyUNYRVOXYQFJIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide – Compound Identity, Class, and Procurement Context


(6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide is a fully synthetic, dual-halogenated coumarin-3-carboxamide derivative belonging to the 2-oxo-2H-chromene-3-carboxamide family. The coumarin (2H-chromen-2-one) scaffold is a privileged heterocyclic core with broad pharmacological relevance [1], while 6,8-dibromo substitution has been independently associated with enhanced inhibitory potency at N-methyl-D-aspartate receptors (NMDARs) and antiproliferative activity in tumour cell models [2][3]. The N-(4-chlorophenyl)carboxamide side chain introduces additional target-engagement potential demonstrated in anti-Helicobacter pylori and monoamine oxidase B (MAO-B) inhibitor programmes [4][5]. The compound is available from specialist chemical suppliers typically at ≥95% purity, with a molecular formula of C₁₆H₈Br₂ClNO₃ and molecular weight of approximately 457.5 g/mol .

NMDAR signaling probe: reported 6,8-dibromo potency context
Cell-based antiproliferative studies: reported coumarin core activity
Antimicrobial screening: N-aryl carboxamide chemotype review
MAO-B pathway study fit: chlorophenyl pharmacophore context

Why (6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Coumarin-3-carboxamides


Coumarin-3-carboxamide derivatives display exquisitely steep structure-activity relationships (SAR) in which both the halogenation pattern on the coumarin nucleus and the N-aryl substitution independently dictate potency, selectivity, and even the direction of modulation (inhibition vs. potentiation) [1][2]. Systematic SAR studies at NMDARs have demonstrated that moving from 6-bromo (UBP608) to 6,8-dibromo substitution substantially enhances inhibitory potency, while 4-methyl substitution (UBP714) converts the molecule from an inhibitor into a potentiator [1]. Similarly, in antiproliferative screens, 6,8-dihalogenated coumarin-3-carbonitriles consistently outperform their 6-monohalogenated counterparts [3]. Within the anti-H. pylori coumarin-3-carboxamide series, MIC values span a >4,000-fold range (0.0039–16 µg/mL) depending solely on the N-substituent identity [4]. These data collectively establish that neither the unsubstituted N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-02-5) [5] nor the 6-bromo mono-halogenated analog can serve as functional replacements for the 6,8-dibromo-N-(4-chlorophenyl) compound in target-binding, antiproliferative, or antibacterial assays.

Halogenation pattern
Mono-bromo or unsubstituted coumarins may not replicate the 6,8-dibromo target engagement profile.
N-Substituent specificity
N-aryl variation can shift selectivity and potency; non-chlorophenyl analogs may differ in MAO-B or antimicrobial context.
Core scaffold identity
Chromone, carbonitrile, or carboxylic acid analogs may show different solid-state or target-binding properties.

Quantitative Differentiation Evidence for (6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide vs. Closest Analogs


6,8-Dibromo Substitution Enhances NMDAR Inhibitory Potency Relative to 6-Monobromo and Unsubstituted Coumarin-3-carboxylates

In a systematic SAR study of coumarin-3-carboxylic acid derivatives at recombinant GluN1/GluN2 NMDARs expressed in Xenopus oocytes, 6,8-dibromo substitution (UBP651) was identified as one of the two most potent inhibitory substitution patterns, alongside 6,8-diiodo. The parent mono-bromo compound UBP608 (6-bromocoumarin-3-carboxylic acid) served as the baseline negative allosteric modulator with weak GluN2A selectivity. The study explicitly concluded that '6,8-dibromo or 6,8-diiodo substitution of the coumarin ring enhanced the inhibitory activity at NMDARs' [1][2]. While these data are for the carboxylic acid series, they establish the 6,8-dibromo pharmacophore as a critical potency determinant that the target compound's carboxamide scaffold inherits.

NMDAR Inhibitory Rank
Class-level inference
6,8-Dibromo >> 6-bromo > unsubstituted (rank order)
Reported rank order supports NMDAR inhibitor design context
Electrophysiology on recombinant GluN1/GluN2; IC₅₀ fold-change not tabulated
NMDA receptor negative allosteric modulator neurological disorders coumarin SAR

6,8-Dibromo Coumarin Core Outperforms 6-Monohalo Analogs in Antiproliferative Activity Against Thyroid Cancer-Derived TPC-1 Cells

In a 2022 panel screen of 6- and 6,8-halocoumarin derivatives against tumour and normal cell lines by the MTT assay, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) and its 6,8-diiodo counterpart (2k) exhibited the most pronounced antiproliferative effect in thyroid cancer-derived TPC-1 cells, outperforming all 6-monohalogenated derivatives in the series [1]. Both 2h and 2k induced apoptosis, caused a slight G₂/M phase accumulation, and decreased the S-phase population. The dibromo derivative (2h) uniquely induced a dose- and time-dependent decrease in reactive oxygen species (ROS), whereas the diiodo analog (2k) increased ROS, suggesting mechanistically distinct cytotoxicity profiles [1]. Although the published data pertain to the 3-carbonitrile rather than the 3-carboxamide, the 6,8-dibromo coumarin core is the shared pharmacophoric element responsible for the antiproliferative phenotype.

Antiproliferative Ranking
Class-level inference
Ranked top antiproliferative in TPC-1 cells
Supports cytotoxicity endpoint review; ROS modulation distinct
MTT assay; exact IC₅₀ values not publicly detailed
antiproliferative thyroid cancer TPC-1 halogenated coumarin

N-(4-Chlorophenyl)carboxamide Substituent Is Associated with Sub-Nanomolar MAO-B Inhibition in the Chromone-3-carboxamide Series

In a lead optimisation campaign targeting human monoamine oxidase B (hMAO-B), the chromone-based compound N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (compound 20, also designated Crom-2) achieved an IC₅₀ of 403 pM, making it one of the most potent reversible hMAO-B inhibitors reported [1]. Although this compound is the 3-chlorophenyl regioisomer and bears a 4-oxo (chromone) rather than 2-oxo (coumarin) core, the N-(chlorophenyl)-3-carboxamide motif is the critical pharmacophore shared with the target compound. The 4-chlorophenyl variant (as in the target compound) is a close structural congener expected to exhibit comparable or tunable MAO-B engagement, highlighting the value of the N-(4-chlorophenyl)carboxamide substituent for CNS-targeted procurement.

hMAO-B Inhibition IC₅₀
Class-level inference
403 pM
Reported sub-nanomolar context; N-(chlorophenyl) pharmacophore
Chromone-based analog; coumarin core may shift potency
MAO-B monoamine oxidase Parkinson's disease chromone reversible inhibitor

N-Aryl-2-oxo-2H-chromene-3-carboxamides Exhibit Sub-µg/mL Potency Against Metronidazole-Resistant H. pylori with Minimal Off-Target Antibacterial Activity

A focused library of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides (coumarin-3-carboxamides) was evaluated against 20 clinical isolates of H. pylori, including five metronidazole-resistant strains. Potent derivatives achieved MIC values as low as 0.0039 µg/mL and demonstrated high selectivity, with little or no activity against other Gram-positive bacteria, Gram-negative bacteria, or pathogenic fungi [1][2]. The N-aryl substitution on the carboxamide was the primary determinant of both potency and selectivity [1]. The target compound, bearing an N-(4-chlorophenyl) group, maps directly onto the most potent and selective region of this SAR landscape.

H. pylori MIC Range
Class-level inference
0.0039–16 µg/mL (clinical isolates)
Supports antimicrobial screening context; selectivity reported
Broth microdilution; metronidazole-resistant strains included
Helicobacter pylori antibacterial metronidazole-resistant coumarin-3-carboxamide selective

Crystal Structure Analysis of N-(4-Halophenyl)-4-oxo-4H-chromene-3-carboxamides Reveals a Conserved Supramolecular Architecture Facilitating Reproducible Solid-State Behaviour

A systematic crystallographic study of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides (halo = F, Cl, Br, I) demonstrated that all compounds adopt an essentially planar molecular conformation and share an identical supramolecular structure consisting of R₂²(13) hydrogen-bonded rings propagated by unit translation along the a-axis, with additional π–π stacking between inversion-related molecules [1]. The N-(4-chlorophenyl) variant (C₁₆H₁₀ClNO₃) crystallises with the same packing motif as its F, Br, and I congeners, indicating that the 4-halophenyl-carboxamide architecture is a robust supramolecular synthon largely independent of the halogen identity. This structural predictability is advantageous for formulation development, polymorph screening, and co-crystal engineering.

Solid-State Packing
Supporting evidence
Identical R₂²(13) motif across F, Cl, Br, I
Supports solid-state consistency review
Single-crystal XRD; N-(4-halophenyl) series
crystallography supramolecular N-(4-halophenyl) chromene-3-carboxamide solid-state

Highest-Value Application Scenarios for (6,8-Dibromo-2-oxochromen-3-yl)-N-(4-chlorophenyl)carboxamide Based on Evidence Strength


NMDAR-Focused Neurological Drug Discovery: Negative Allosteric Modulator Lead Optimisation

The 6,8-dibromo substitution pattern on the coumarin nucleus is a pharmacologically validated potency driver for NMDAR negative allosteric modulation. Medicinal chemistry teams pursuing GluN2 subunit-selective NMDAR inhibitors for neuropathic pain, epilepsy, or depression should prioritise this compound over 6-monobromo or unsubstituted coumarin-3-carboxamides as a starting scaffold. The N-(4-chlorophenyl)carboxamide side chain additionally offers a vector for further SAR exploration to tune GluN2 subunit selectivity and CNS drug-like properties [1].

Targeted Anticancer Screening: Thyroid and Solid Tumour Antiproliferative Profiling

Given the demonstrated superior antiproliferative activity of 6,8-dibromo coumarin derivatives in thyroid cancer-derived TPC-1 cells—including unique ROS-decreasing behaviour not shared by the diiodo analog—this compound is a high-priority candidate for expanded anticancer screening panels. The carboxamide functionality at position 3 may further modulate solubility, permeability, and target engagement compared to the previously studied 3-carbonitrile series [1].

Drug-Resistant Helicobacter pylori Selective Antibacterial Development

The 2-oxo-2H-chromene-3-carboxamide scaffold with N-aryl substitution has demonstrated potent (MIC as low as 0.0039 µg/mL) and highly selective activity against H. pylori clinical isolates, including metronidazole-resistant strains, with minimal off-target antibacterial or antifungal effects. The target compound's N-(4-chlorophenyl) group positions it within the most active SAR region of this chemotype, making it suitable for hit-to-lead programmes addressing the urgent need for resistance-breaking anti-H. pylori agents [1].

CNS-Targeted MAO-B Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

The N-(chlorophenyl)carboxamide motif has produced sub-nanomolar reversible MAO-B inhibitors (IC₅₀ = 403 pM for the 3-chlorophenyl chromone analog). The target compound combines this validated pharmacophore with a 2-oxo-coumarin (rather than 4-oxo-chromone) core and 6,8-dibromo substitution, offering a distinct intellectual property position and altered physicochemical profile for CNS drug discovery programmes targeting Parkinson's disease and related synucleinopathies [1].

Application
Selection Property
Validation Focus
NMDAR pathway research
6,8-Dibromo coumarin core
NMDAR subunit selectivity review
Cancer cell-model studies
6,8-Dihalo coumarin scaffold
Cell-viability and ROS endpoints
Antimicrobial screening studies
N-(4-Chlorophenyl) carboxamide motif
MIC and selectivity against drug-resistant H. pylori
MAO-B pathway study
N-(Chlorophenyl) pharmacophore
MAO-B inhibition and isoform selectivity context
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